(4E)-4-(3,5-dibromo-4-ethoxybenzylidene)-2-(furan-2-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-[(E)-1-(3,5-Dibromo-4-ethoxyphenyl)methylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one is a complex organic compound that features a unique combination of brominated aromatic rings, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(3,5-Dibromo-4-ethoxyphenyl)methylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-ethoxybenzaldehyde to obtain 3,5-dibromo-4-ethoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with 2-furylamine to form the corresponding Schiff base. The Schiff base undergoes cyclization in the presence of an appropriate catalyst to yield the final oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(3,5-Dibromo-4-ethoxyphenyl)methylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromine atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-1-(3,5-Dibromo-4-ethoxyphenyl)methylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(3,5-Dibromo-4-ethoxyphenyl)methylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The brominated aromatic rings and the oxazole moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-1H-1,2,4-triazole
- Tetrabromobisphenol A dimethyl ether
Uniqueness
4-[(E)-1-(3,5-Dibromo-4-ethoxyphenyl)methylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one is unique due to its combination of brominated aromatic rings, a furan ring, and an oxazole ring. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11Br2NO4 |
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Molecular Weight |
441.07 g/mol |
IUPAC Name |
(4E)-4-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11Br2NO4/c1-2-21-14-10(17)6-9(7-11(14)18)8-12-16(20)23-15(19-12)13-4-3-5-22-13/h3-8H,2H2,1H3/b12-8+ |
InChI Key |
QHALJUZRJPMONZ-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC=CO3)Br |
Origin of Product |
United States |
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